2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid
Description
2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid is an organic compound with a complex structure
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2,2-dimethyl-3-oxo-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H18O3/c1-9(2)10-5-7-11(8-6-10)12(15)14(3,4)13(16)17/h5-9H,1-4H3,(H,16,17) |
InChI Key |
PNNMLZPZQDVCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps. One common method includes the reaction of 4-isopropylbenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, resulting in various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoic acid: A simpler compound with similar structural features but different chemical properties.
4-Isopropylbenzaldehyde: An intermediate in the synthesis of 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid.
Acetone: A common reagent used in the synthesis of the compound.
Uniqueness
2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Biological Activity
2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid
- Molecular Formula : C16H22O3
- Molecular Weight : 262.35 g/mol
1. Antioxidant Activity
The antioxidant capacity of 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid has been evaluated using various assays, including the DPPH radical scavenging method. The results indicate significant radical scavenging ability, comparable to known antioxidants such as ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 88.6% |
| Test Compound | 87.7% |
| Control | 78.6% |
The introduction of specific substituents has been shown to enhance antioxidant properties, suggesting that structural modifications could lead to more potent derivatives.
2. Anti-inflammatory Activity
Research indicates that the compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
3. Antimicrobial Activity
Studies have demonstrated that 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Study 1: Antioxidant Efficacy in vitro
A study investigated the antioxidant effects of the compound on human cell lines exposed to oxidative stress. Results showed a significant reduction in cellular damage markers, highlighting its potential as a protective agent against oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Mechanisms
In an animal model of inflammation, administration of the compound resulted in reduced edema and pain response compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
